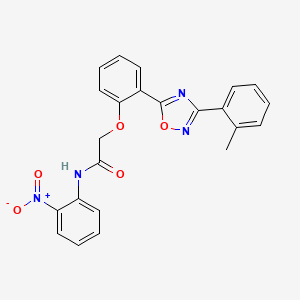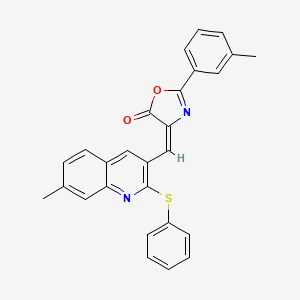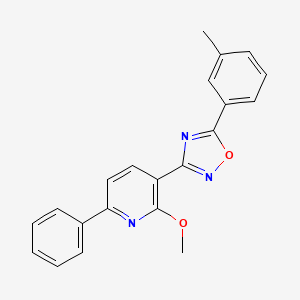
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole, also known as MPO, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPO is a heterocyclic compound that contains an oxadiazole ring, which is known for its diverse biological activities.
作用机制
The mechanism of action of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole exerts its biological effects by targeting specific enzymes or receptors in the body. For example, 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins (Shi et al., 2016). 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole has also been reported to modulate the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) (Shi et al., 2016).
Biochemical and Physiological Effects
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole has been shown to have diverse biochemical and physiological effects. In vitro studies have demonstrated that 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole can induce apoptosis in cancer cells by activating the mitochondrial pathway (Shi et al., 2016). 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes (Shi et al., 2016). In vivo studies have shown that 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole can reduce inflammation and oxidative stress in animal models of disease (Shi et al., 2016).
实验室实验的优点和局限性
One of the major advantages of using 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole can be used to study various cellular processes such as apoptosis, inflammation, and oxidative stress. Another advantage of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole is its fluorescent properties, which make it a useful tool for imaging and detection. However, there are also some limitations to using 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole in lab experiments. 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole is a relatively new compound, and its safety profile and pharmacokinetics are not fully understood. Further studies are needed to determine the optimal dosage and administration route of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole.
未来方向
There are several future directions for the research on 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole. One area of interest is the development of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the use of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole as a diagnostic tool for detecting NO in biological systems. Further studies are also needed to investigate the safety and pharmacokinetics of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole in animal models and humans.
Conclusion
In conclusion, 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole is a promising compound with diverse biological activities and potential therapeutic applications. The synthesis of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole has been optimized to improve the yield and purity of the compound. 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole is needed to fully understand its therapeutic potential and to develop novel drugs and diagnostic tools.
合成方法
The synthesis of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole involves the reaction of 2-amino-6-methoxypyridine-3-carboxylic acid with m-tolyl isocyanate and phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (Shi et al., 2016). The resulting intermediate is then cyclized to form 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole. The synthesis method of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole has been optimized to improve the yield and purity of the compound.
科学研究应用
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities (Shi et al., 2016). 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole has also been investigated for its potential use as a fluorescent probe for detecting nitric oxide (NO) in biological systems (Bhuniya et al., 2017). The unique properties of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole make it a promising candidate for developing novel drugs and diagnostic tools.
属性
IUPAC Name |
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-14-7-6-10-16(13-14)20-23-19(24-26-20)17-11-12-18(22-21(17)25-2)15-8-4-3-5-9-15/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMVGQMHZHIRCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

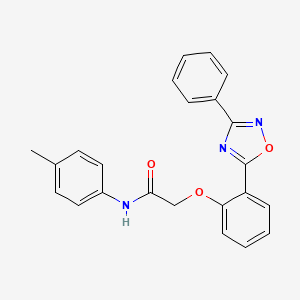

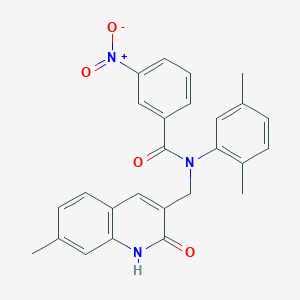


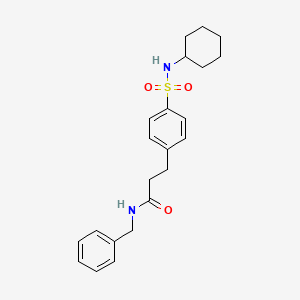


![5-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711188.png)
